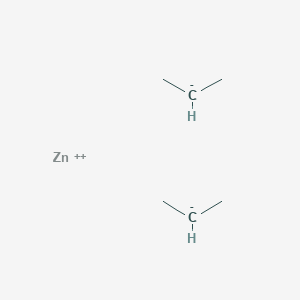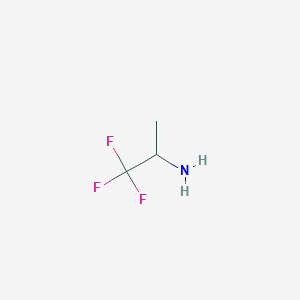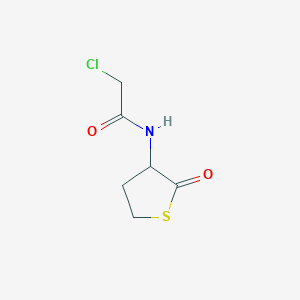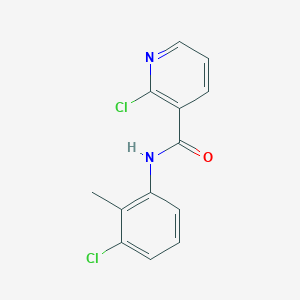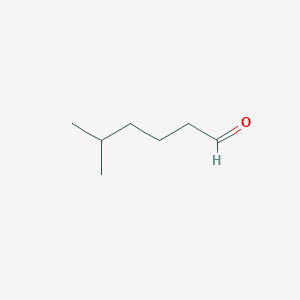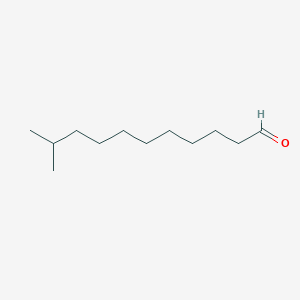
10-Methylundecanal
Übersicht
Beschreibung
10-Methylundecanal: is an organic compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol . It is a branched-chain aldehyde, characterized by the presence of a methyl group attached to the tenth carbon of the undecanal chain. This compound is primarily used in the synthesis of various biochemical substances and has applications in the fragrance industry due to its distinctive odor profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Methylundecanal can be synthesized through several methods. One common approach involves the hydroformylation of 1-decene, followed by hydrogenation. The reaction proceeds as follows:
Hydroformylation: 1-Decene reacts with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form this compound.
Hydrogenation: The resulting aldehyde is then hydrogenated to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydroformylation processes. The reaction conditions typically involve high pressures and temperatures, along with the use of specialized catalysts to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 10-methylundecanoic acid.
Reduction: It can be reduced to form the corresponding alcohol, 10-methylundecanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
10-Methylundecanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is used in studies related to pheromones and insect behavior, as it is a component of certain insect pheromones.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the fragrance industry to impart a unique scent to perfumes and other scented products
Wirkmechanismus
The mechanism of action of 10-Methylundecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. In biological systems, it may interact with olfactory receptors, leading to its recognition as a scent molecule. Additionally, its aldehyde group can participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon. .
Undecanal: Lacks the methyl group and has different chemical properties and applications.
Dodecanal: A straight-chain aldehyde with one more carbon atom, used in the fragrance industry.
Uniqueness of 10-Methylundecanal: this compound is unique due to its specific branching at the tenth carbon, which imparts distinct chemical and physical properties. This branching affects its reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications .
Eigenschaften
IUPAC Name |
10-methylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDWYVQVPWJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448759 | |
| Record name | Undecanal, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68820-37-1 | |
| Record name | 10-Methylundecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68820-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanal, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


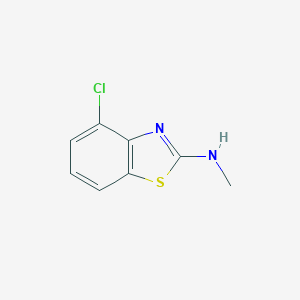
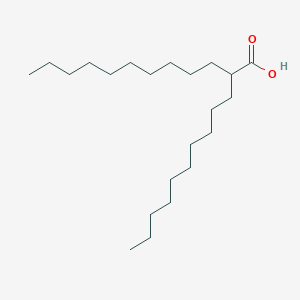

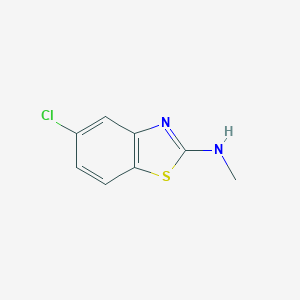
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
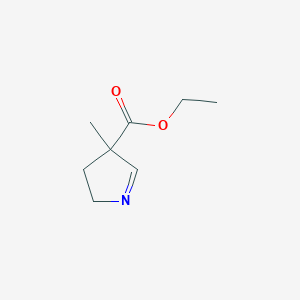
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
